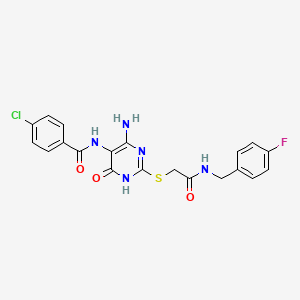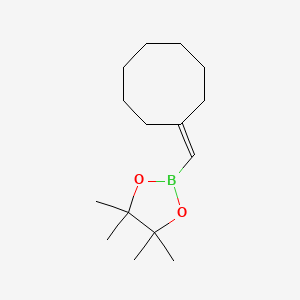
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" belongs to a class of chemicals known for their potential in various applications due to the presence of imidazole, bromophenyl, and chlorophenyl groups. These groups contribute significantly to the molecule's chemical and physical properties, influencing its reactivity and potential applications in fields such as materials science, medicinal chemistry, and catalysis.
Synthesis Analysis
The synthesis of compounds similar to "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" typically involves multi-step reactions, starting from the corresponding phenylacetamide derivatives. These derivatives undergo cyclization and substitution reactions to introduce the imidazole ring and the respective bromophenyl and chlorophenyl groups. The synthesis process is characterized by the use of catalysts, controlled temperatures, and specific reagents to achieve the desired product with high purity and yield (Duran & Demirayak, 2012).
Molecular Structure Analysis
The molecular structure of compounds in this class has been analyzed through techniques such as X-ray diffraction, revealing a planar imidazole ring almost perpendicular to the phenyl ring. This structural orientation facilitates specific interactions and reactions, underlining the importance of the spatial arrangement of the molecule's functional groups (Sharma et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" and its derivatives often include nucleophilic substitution, where the bromo and chloro substituents play crucial roles. These reactions can lead to the formation of new compounds with varied biological activities. The presence of the imidazole ring also offers sites for further functionalization through reactions such as alkylation and acylation (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties of "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The crystal structure is stabilized by hydrogen bonds and π-π interactions, influencing the compound's solubility and thermal stability. These properties are essential for determining the compound's applicability in various fields (Boechat et al., 2011).
Scientific Research Applications
Antitumor and Anticancer Properties
This compound and its derivatives have been investigated for their potential in treating cancer. Studies have shown that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, including human tumor cell lines derived from neoplastic diseases. For instance, specific derivatives of this compound were found to be significantly active against certain cancer cell lines, indicating their potential as antitumor agents. This highlights the compound's relevance in the field of oncology and its possible role in the development of new cancer therapies (Yurttaş et al., 2015), (Evren et al., 2019).
Antibacterial Properties
Derivatives of this compound have demonstrated notable antibacterial activity. Research has identified certain derivatives with significant activity against various bacterial strains, highlighting their potential in addressing bacterial infections. This aspect of the compound's application is crucial in the development of new antibacterial agents, which is particularly relevant in the face of rising antibiotic resistance (Ramalingam et al., 2019).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c18-12-3-1-11(2-4-12)15-9-21-17(24-10-16(20)23)22(15)14-7-5-13(19)6-8-14/h1-9H,10H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHVBLPPFZWVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2486527.png)

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)
![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2486534.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)


![2-(furan-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486543.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)